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Compound of Interest

Compound Name:
Ethyl 4-(4-

hydroxybutoxy)benzoate

Cat. No.: B3176193 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
This document provides a comprehensive guide to the synthesis of Ethyl 4-(4-
hydroxybutoxy)benzoate, a valuable intermediate in various research and development

applications. The synthesis is presented as a two-step process, commencing with the Fischer

esterification of p-hydroxybenzoic acid to yield ethyl 4-hydroxybenzoate, followed by a

Williamson ether synthesis to introduce the 4-hydroxybutoxy side chain.

Synthesis Pathway
The synthesis of Ethyl 4-(4-hydroxybutoxy)benzoate is achieved through a two-step reaction

sequence:

Step 1: Fischer Esterification of p-Hydroxybenzoic Acid

In this step, p-hydroxybenzoic acid is esterified with ethanol in the presence of a strong acid

catalyst, typically sulfuric acid, to produce ethyl 4-hydroxybenzoate.

Step 2: Williamson Ether Synthesis

The phenolic hydroxyl group of ethyl 4-hydroxybenzoate is then alkylated using a suitable four-

carbon electrophile, such as 4-chloro-1-butanol, in the presence of a base to form the final
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product, Ethyl 4-(4-hydroxybutoxy)benzoate. This reaction proceeds via an SN2 mechanism.

Experimental Protocols
Step 1: Synthesis of Ethyl 4-hydroxybenzoate
Materials:

p-Hydroxybenzoic acid

Absolute ethanol

Concentrated sulfuric acid

Sodium bicarbonate solution (5% w/v)

Anhydrous sodium sulfate

Deionized water

Equipment:

Round-bottom flask

Reflux condenser

Heating mantle with magnetic stirrer

Separatory funnel

Rotary evaporator

Büchner funnel and filter flask

Crystallizing dish

Procedure:

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add p-

hydroxybenzoic acid and an excess of absolute ethanol.
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Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction

can be monitored by Thin Layer Chromatography (TLC).

After the reaction is complete, allow the mixture to cool to room temperature.

Remove the excess ethanol using a rotary evaporator.

Dissolve the residue in diethyl ether and transfer to a separatory funnel.

Wash the organic layer sequentially with deionized water, 5% sodium bicarbonate solution,

and again with deionized water.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to obtain the crude product.

Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield pure

ethyl 4-hydroxybenzoate as a white crystalline solid.

Step 2: Synthesis of Ethyl 4-(4-hydroxybutoxy)benzoate
Materials:

Ethyl 4-hydroxybenzoate

4-Chloro-1-butanol

Potassium carbonate (anhydrous)

Acetone or N,N-Dimethylformamide (DMF)

Ethyl acetate

Brine solution

Equipment:

Round-bottom flask
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Reflux condenser

Heating mantle with magnetic stirrer

Separatory funnel

Rotary evaporator

Chromatography column

Procedure:

In a round-bottom flask, dissolve ethyl 4-hydroxybenzoate in a suitable polar aprotic solvent

such as acetone or DMF.

Add a molar excess of anhydrous potassium carbonate to the solution. This will act as the

base to deprotonate the phenolic hydroxyl group.

Add a slight molar excess of 4-chloro-1-butanol to the reaction mixture.

Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by

TLC.

After completion, cool the reaction mixture to room temperature and filter to remove the

inorganic salts.

Evaporate the solvent from the filtrate under reduced pressure.

Dissolve the resulting residue in ethyl acetate and transfer to a separatory funnel.

Wash the organic layer with water and then with brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate on a rotary

evaporator.

Purify the crude product by column chromatography on silica gel using a suitable eluent

system (e.g., a gradient of hexane and ethyl acetate) to afford pure Ethyl 4-(4-
hydroxybutoxy)benzoate.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b3176193?utm_src=pdf-body
https://www.benchchem.com/product/b3176193?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3176193?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Presentation
Table 1: Reaction Parameters and Yields

Step
Reactio
n Type

Reactan
ts

Catalyst
/Base

Solvent
Reactio
n Time
(h)

Temper
ature
(°C)

Yield
(%)

1

Fischer

Esterifica

tion

p-

Hydroxyb

enzoic

acid,

Ethanol

H₂SO₄ Ethanol 4-6 Reflux ~90-95

2

Williamso

n Ether

Synthesi

s

Ethyl 4-

hydroxyb

enzoate,

4-Chloro-

1-butanol

K₂CO₃
Acetone/

DMF
12-24 Reflux ~70-85

Table 2: Characterization Data
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Compound
Molecular
Formula

Molecular
Weight ( g/mol
)

Melting Point
(°C)

Spectroscopic
Data

Ethyl 4-

hydroxybenzoate
C₉H₁₀O₃ 166.17 114-117

¹H NMR (CDCl₃):

δ 7.95 (d, 2H),

6.88 (d, 2H),

5.60 (s, 1H, -

OH), 4.35 (q,

2H), 1.38 (t, 3H).

IR (KBr, cm⁻¹):

3350 (-OH),

1680 (C=O,

ester), 1610,

1510 (aromatic

C=C).

Ethyl 4-(4-

hydroxybutoxy)b

enzoate

C₁₃H₁₈O₄ 238.28 (Not available) Representative

¹H NMR (CDCl₃):

δ 7.98 (d, 2H),

6.92 (d, 2H),

4.35 (q, 2H),

4.08 (t, 2H), 3.75

(t, 2H), 1.95-1.80

(m, 4H), 1.65 (t,

1H, -OH), 1.38 (t,

3H).

Representative

¹³C NMR

(CDCl₃): δ 166.5,

162.8, 131.6,

122.0, 114.2,

67.8, 62.4, 60.5,

29.0, 25.5, 14.4.

Representative

IR (KBr, cm⁻¹):

3400 (-OH),

2940, 2870 (C-
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H), 1710 (C=O,

ester), 1605,

1510 (aromatic

C=C), 1250,

1100 (C-O,

ether).

Note: Spectroscopic data for Ethyl 4-(4-hydroxybutoxy)benzoate is representative and may

vary based on experimental conditions and solvent.

Visualization of Experimental Workflow
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Step 1: Fischer Esterification

Step 2: Williamson Ether Synthesis

p-Hydroxybenzoic Acid

Mix & Reflux
Ethanol

H₂SO₄ (cat.)

Work-up & Purification
(Extraction, Recrystallization)

Ethyl 4-hydroxybenzoate

Mix & Reflux

4-Chloro-1-butanol

K₂CO₃

Acetone/DMF

Work-up & Purification
(Filtration, Extraction, Chromatography) Ethyl 4-(4-hydroxybutoxy)benzoate

Click to download full resolution via product page

Caption: Workflow for the two-step synthesis of Ethyl 4-(4-hydroxybutoxy)benzoate.

To cite this document: BenchChem. [Application Notes and Protocols: Synthesis of Ethyl 4-
(4-hydroxybutoxy)benzoate]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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